(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 500770-74-1
VCID: VC21096121
InChI: InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl
Molecular Formula: C14H18ClNO4
Molecular Weight: 299.75 g/mol

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid

CAS No.: 500770-74-1

Cat. No.: VC21096121

Molecular Formula: C14H18ClNO4

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid - 500770-74-1

Specification

CAS No. 500770-74-1
Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
IUPAC Name (3S)-3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Standard InChI Key UDUKZORPLJUWTF-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)Cl
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl

Introduction

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid is a complex organic compound with significant relevance in chemical and pharmaceutical research. This compound is characterized by its tert-butoxycarbonyl (Boc) protected amino group and a 3-chlorophenyl moiety attached to a propanoic acid backbone. The "S" configuration indicates the chirality of the molecule, which is crucial for its biological activity and chemical properties.

Synthesis and Preparation

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid typically involves the protection of an amino acid with a tert-butoxycarbonyl group followed by the introduction of the 3-chlorophenyl moiety. This process requires careful control of reaction conditions to maintain the desired stereochemistry.

Biological and Pharmaceutical Applications

This compound is of interest in pharmaceutical research due to its potential as a building block for more complex molecules. The presence of the Boc group allows for further modification and deprotection under specific conditions, making it useful in peptide synthesis and drug development.

Safety and Handling

Handling (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid requires caution due to its potential irritant properties. It is classified with hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator